3-(4-Methoxy-3-nitrophenyl)propanal
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Overview
Description
3-(4-Methoxy-3-nitrophenyl)propanal is an organic compound with the molecular formula C10H11NO4. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a propanal group (-CH2CH2CHO). This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-nitrophenyl)propanal typically involves the nitration of 4-methoxybenzaldehyde followed by a series of reactions to introduce the propanal group. One common method involves the following steps:
Nitration: 4-Methoxybenzaldehyde is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Formylation: The amino group is then formylated using formic acid and acetic anhydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-nitrophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Methoxy-3-nitrophenyl)propanoic acid.
Reduction: 3-(4-Methoxy-3-aminophenyl)propanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-3-nitrophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)propanal depends on its chemical reactivity and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanal: Lacks the nitro group, making it less reactive in redox reactions.
3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
3-(4-Nitrophenyl)propanal: Lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
3-(4-Methoxy-3-nitrophenyl)propanal is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts distinct electronic and steric effects. These functional groups influence the compound’s reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)propanal |
InChI |
InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h4-7H,2-3H2,1H3 |
InChI Key |
KEZQPLCUWKAVCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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